[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate
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Overview
Description
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate is a complex organic compound characterized by its unique dioxane rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate typically involves the formation of dioxane rings through acetalization reactions. The reaction conditions often include the use of acetic anhydride as an acetylating agent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The process may also involve the use of solvents like dichloromethane to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetyl groups. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate involves its interaction with molecular targets through its acetyl and phenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or pathways. The dioxane rings provide structural stability and influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- Benzaldehyde, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-
Uniqueness
Compared to similar compounds, [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate stands out due to its dual dioxane rings and multiple phenyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
5334-18-9 |
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Molecular Formula |
C24H26O8 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-15(25)29-19-13-27-23(17-9-5-3-6-10-17)31-21(19)22-20(30-16(2)26)14-28-24(32-22)18-11-7-4-8-12-18/h3-12,19-24H,13-14H2,1-2H3 |
InChI Key |
POIACHWXRFNXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(OC1C2C(COC(O2)C3=CC=CC=C3)OC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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